

Application Notes and Protocols for TRAMP-C2 Cell Culture

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Compound of Interest

Compound Name: PS-C2

Cat. No.: B1193554

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Disclaimer: The user request specified "**PS-C2**," a term that can refer to multiple, distinct cell lines. Based on the prevalence in scientific literature, this document focuses on the TRAMP-C2 cell line, a widely used mouse prostate adenocarcinoma model. The following protocols are based on established standards for this cell line. Researchers should verify the identity of their specific "**PS-C2**" cells and adjust protocols accordingly.

Introduction

The TRAMP-C2 cell line was derived in 1996 from a primary tumor in the prostate of a transgenic adenocarcinoma of the mouse prostate (TRAMP) model.^{[1][2]} These epithelial cells are a valuable tool for in vitro and in vivo studies of prostate cancer, particularly for research into disease progression, metastasis, and the development of novel therapeutics, including immunotherapy.^{[1][3]} TRAMP-C2 cells are tumorigenic when grafted into syngeneic C57BL/6 hosts.^[1]

Cell Line Characteristics

The following table summarizes key characteristics of the TRAMP-C2 cell line.

Characteristic	Description	References
Origin	Derived from a 32-week primary prostate tumor in a PB-Tag C57BL/6 (TRAMP) transgenic mouse.	[1] [2]
Cell Type	Epithelial	[2]
Disease Model	Prostate Adenocarcinoma	[1] [2]
Morphology	Adherent, epithelial morphology.	
Tumorigenicity	Yes, in syngeneic C57BL/6 hosts.	[1]
Applications	Drug discovery, cancer progression and metastasis studies, immunotherapy research.	[3]
Key Markers	Express cytokeratin, E-cadherin, and androgen receptor.	[1]

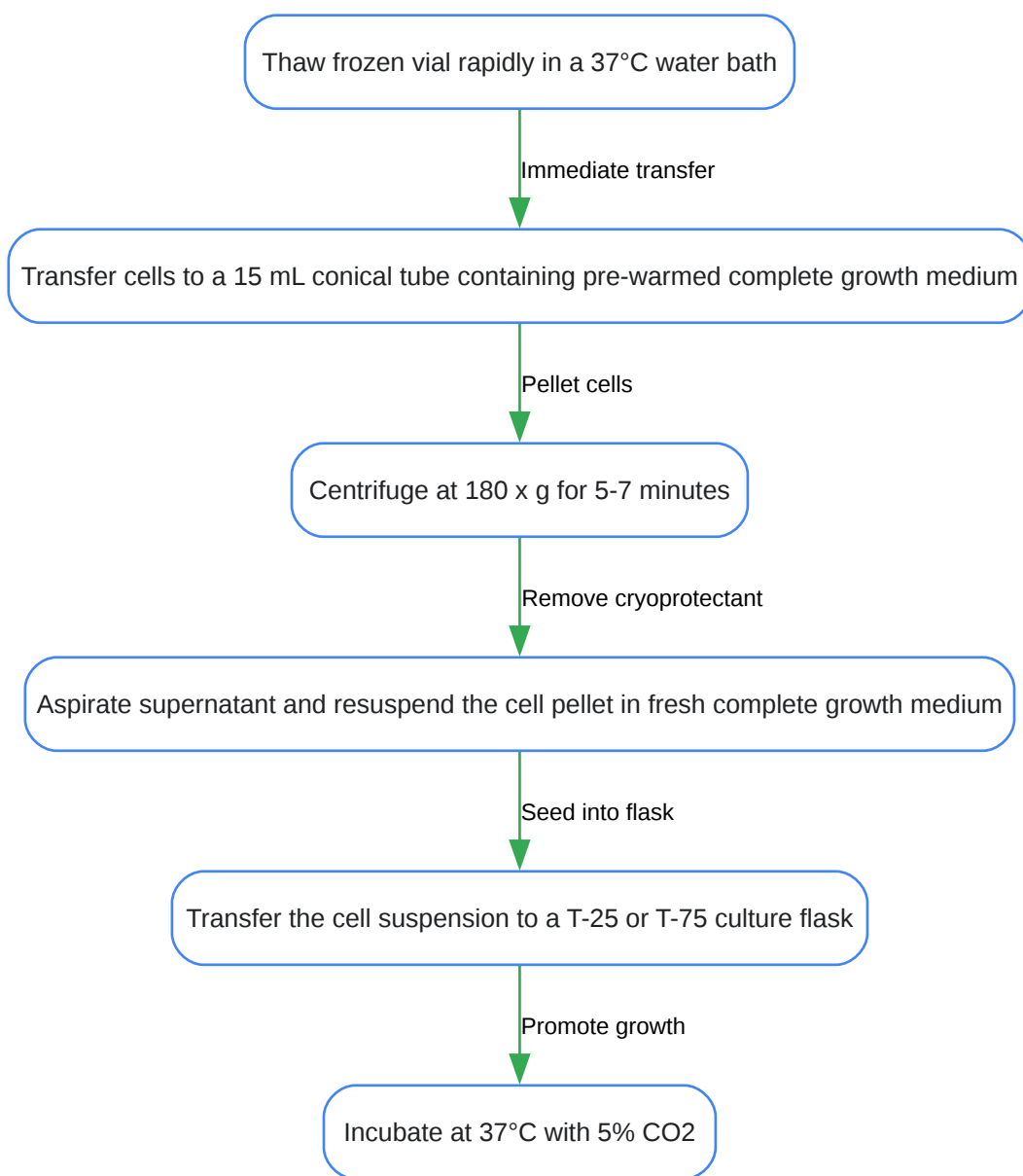
Experimental Protocols

Required Materials

- TRAMP-C2 cells (e.g., ATCC CRL-2731)
- Complete Growth Medium: DMEM supplemented with 5% Fetal Bovine Serum (FBS).
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- Trypsin-EDTA (0.25%)
- Cryopreservation Medium: Complete Growth Medium with 5-10% DMSO
- Sterile cell culture flasks (T-25, T-75)

- Sterile serological pipettes
- Sterile conical tubes (15 mL, 50 mL)
- Incubator (37°C, 5% CO₂)
- Biosafety cabinet
- Centrifuge
- Hemocytometer or automated cell counter
- Trypan Blue solution

Initiation of Culture from Frozen Vial



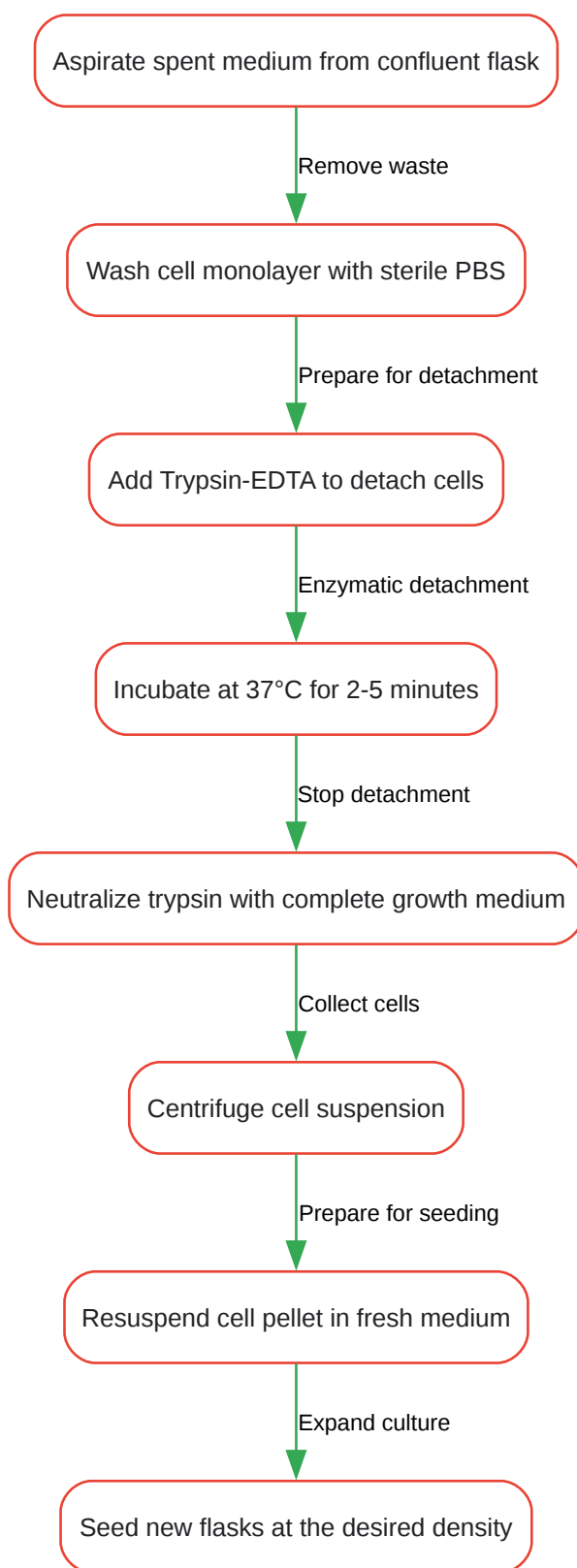
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Caption: Workflow for initiating TRAMP-C2 cell cultures from a frozen stock.

- Rapidly thaw the frozen vial of TRAMP-C2 cells in a 37°C water bath.
- Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at 180 x g for 5-7 minutes to pellet the cells.

- Aspirate the supernatant, being careful not to disturb the cell pellet.
- Resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to an appropriately sized culture flask (e.g., T-25 or T-75).
- Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.
- Change the medium every 2-3 days.

Subculturing (Passaging) Adherent TRAMP-C2 Cells



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Caption: Standard workflow for subculturing adherent TRAMP-C2 cells.

- Once the cells reach 80-90% confluency, aspirate the spent medium from the flask.
- Gently wash the cell monolayer with sterile, Ca²⁺/Mg²⁺ free PBS to remove any residual serum. Aspirate the PBS.
- Add a minimal volume of pre-warmed 0.25% Trypsin-EDTA to cover the cell monolayer.
- Incubate the flask at 37°C for 2-5 minutes, or until the cells have rounded up and started to detach.
- Add complete growth medium to the flask to neutralize the trypsin.
- Gently pipette the cell suspension up and down to ensure a single-cell suspension and transfer to a 15 mL conical tube.
- Centrifuge the cell suspension at 180 x g for 5-7 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
- Determine the cell concentration and viability using a hemocytometer and Trypan Blue.
- Seed new culture flasks at a recommended density of 2×10^4 to 5×10^4 cells/cm².
- Add the appropriate volume of complete growth medium and return the flasks to the incubator.

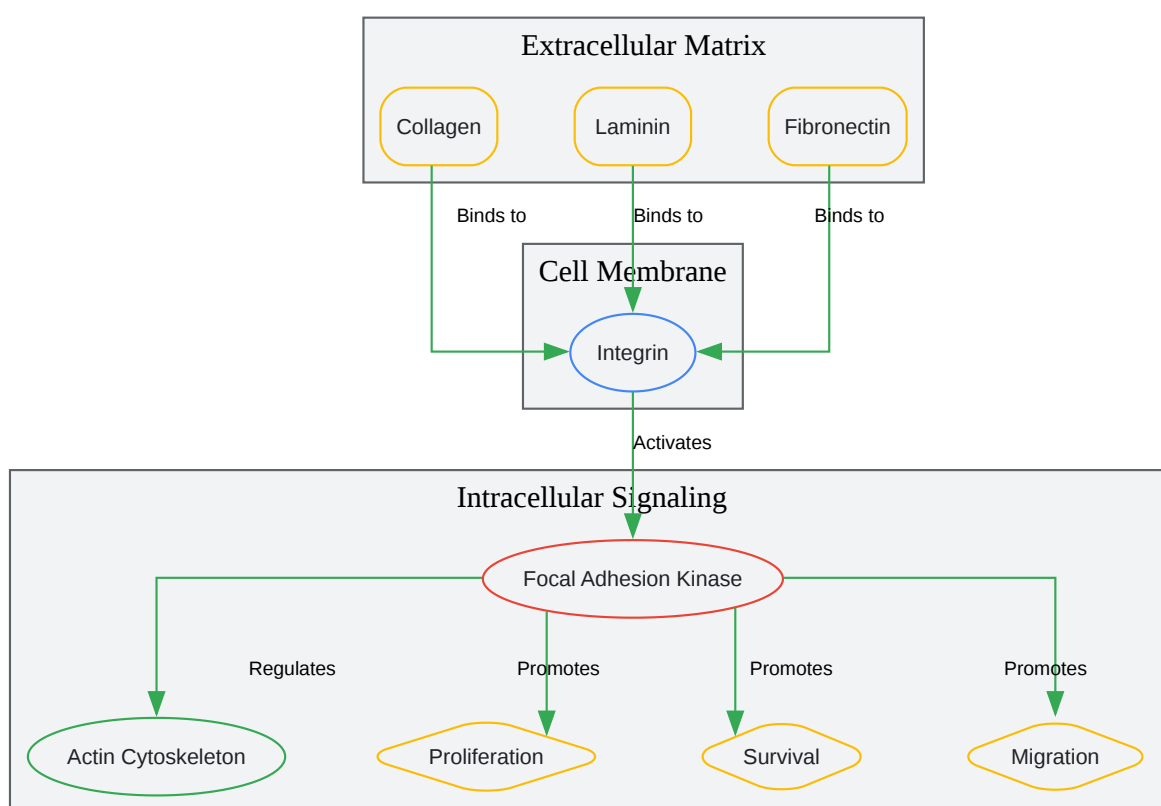
Cryopreservation

- Follow steps 1-8 of the subculturing protocol.
- Resuspend the cell pellet in cold cryopreservation medium (complete growth medium with 5-10% DMSO) at a concentration of 1×10^6 to 5×10^6 cells/mL.
- Aliquot the cell suspension into cryovials.
- Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
- Transfer the vials to liquid nitrogen for long-term storage.

Signaling Pathways of Interest

Extracellular Matrix (ECM)-Receptor Interaction Pathway

The interaction between cells and the extracellular matrix is crucial for cell adhesion, migration, proliferation, and survival. This pathway is often dysregulated in cancer, contributing to metastasis.



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Caption: Simplified diagram of the ECM-Receptor Interaction Pathway.

This pathway is initiated by the binding of ECM components like collagen, laminin, and fibronectin to integrin receptors on the cell surface. This binding activates intracellular signaling cascades, often involving Focal Adhesion Kinase (FAK), which in turn regulates the actin

cytoskeleton and promotes cellular processes such as proliferation, survival, and migration. In cancer cells like TRAMP-C2, alterations in this pathway can enhance their metastatic potential. [4]

Troubleshooting

Issue	Possible Cause	Solution
Slow Cell Growth	Sub-optimal seeding density; Contamination; Poor quality reagents.	Optimize seeding density; Check for contamination; Use fresh, high-quality medium and supplements.
Cells Won't Detach	Inactive trypsin; Over-confluent culture.	Use fresh, active trypsin; Do not let cultures become over-confluent.
Low Viability After Thawing	Improper freezing technique; Low cell density in frozen vial.	Use a controlled-rate freezing container; Ensure optimal cell density for cryopreservation.
Clumpy Cells	Incomplete dissociation.	Gently pipette the cell suspension up and down multiple times after trypsinization to ensure a single-cell suspension.

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